N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
This compound features a central indole-3-yl moiety substituted with a 2-oxo-2-piperidin-1-ylethyl group at the 1-position. The acetamide side chain is further modified with a 2-methylpropyl (isobutyl) group.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(2)12-22-21(27)20(26)17-13-24(18-9-5-4-8-16(17)18)14-19(25)23-10-6-3-7-11-23/h4-5,8-9,13,15H,3,6-7,10-12,14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQGXQJQPKYKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indole core, followed by the introduction of the piperidin-1-ylethyl group and the 2-methylpropyl group. The final step involves the formation of the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole core may interact with various receptors or enzymes, modulating their activity. The piperidin-1-ylethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparisons
Physicochemical and Pharmacological Properties
- Lipophilicity :
- Metabolic Stability :
- Bioactivity :
Spectroscopic and Analytical Data
- NMR :
- Mass Spectrometry :
- ESI-MS of the target compound would show [M+H]⁺ at m/z 386, aligning with ’s acetamide derivatives .
Biological Activity
N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies, patents, and research articles.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a piperidine derivative, and an acetamide functional group. This unique arrangement contributes to its biological properties.
The biological activity of this compound is believed to be mediated through interactions with various receptors and enzymes. Preliminary studies suggest that it may exhibit effects similar to those of other piperidine derivatives, which are known for their roles in modulating neurotransmitter systems.
Biological Activity Overview
Research has indicated that this compound possesses several biological activities:
- Antimicrobial Activity : Some derivatives of 2-oxo-piperidinyl compounds have shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis . The compound's structure may enhance its efficacy against bacterial strains.
- Cytotoxicity : In vitro studies have demonstrated that certain derivatives exhibit low cytotoxicity towards human cell lines, indicating a favorable safety profile .
- Neuropharmacological Effects : Given its structural similarity to known psychoactive substances, this compound may interact with cannabinoid receptors, influencing pain perception and mood regulation .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Pharmacological Profile
The pharmacological profile of this compound is characterized by:
- Potency : The compound demonstrates significant potency in vitro against specific microbial strains.
- Selectivity : Early findings indicate selectivity towards certain biological targets, which may reduce off-target effects common in other compounds.
- Safety : Low cytotoxicity levels suggest that the compound could be developed further as a therapeutic agent with minimal side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
